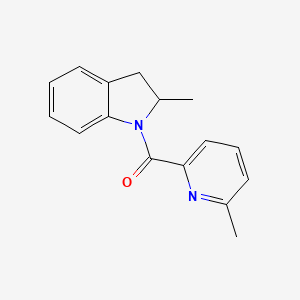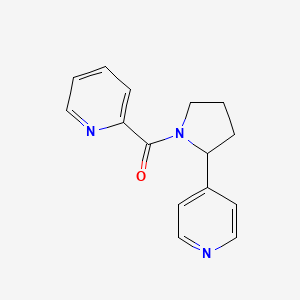
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic organic compound that contains two pyridine rings and a pyrrolidine ring. The compound has been synthesized using various methods and has shown potential applications in scientific research.
作用机制
The mechanism of action of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have shown that the compound can bind to certain receptors in the body and modulate their activity. For example, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to bind to the dopamine D2 receptor and modulate its activity. This suggests that the compound may have potential applications in the treatment of dopamine-related disorders such as Parkinson's disease.
Biochemical and Physiological Effects
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of cancer cells by inducing apoptosis. The compound has also been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been shown to have antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. The compound is also stable under various conditions, which makes it suitable for use in various experiments. However, one limitation of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is that it is not very soluble in water, which may limit its use in certain experiments.
未来方向
There are several future directions for the study of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone. One direction is to study the compound's potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study the compound's mechanism of action and its binding to specific receptors in the body. In addition, future studies could focus on the synthesis of analogs of pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone and their potential applications in scientific research.
Conclusion
In conclusion, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone is a heterocyclic organic compound that has gained significant attention in scientific research. The compound has been synthesized using various methods and has shown potential applications in scientific research. Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has several advantages for lab experiments, but also has limitations. Future studies could focus on the compound's potential use in the treatment of various diseases, its mechanism of action, and the synthesis of analogs.
合成方法
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone can be synthesized using various methods. One of the most common methods involves the reaction between 2-pyridin-4-ylpyrrolidine and 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction produces pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone as a white solid with a yield of up to 80%. Other methods involve the use of different starting materials and reagents.
科学研究应用
Pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has shown potential applications in scientific research. It has been used as a ligand for metal catalysts in organic synthesis. The compound has also been used as a building block for the synthesis of other organic compounds. In addition, pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
pyridin-2-yl-(2-pyridin-4-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c19-15(13-4-1-2-8-17-13)18-11-3-5-14(18)12-6-9-16-10-7-12/h1-2,4,6-10,14H,3,5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUIZXUMHHQMNLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CC=N2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

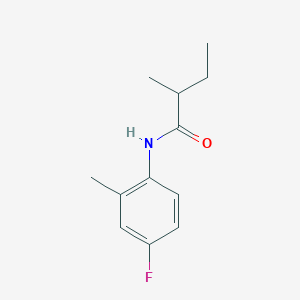
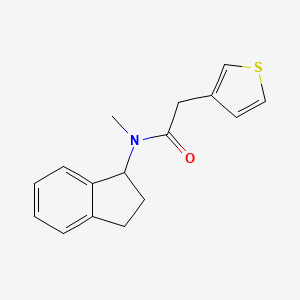
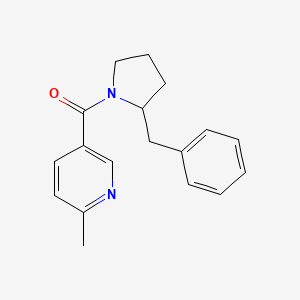
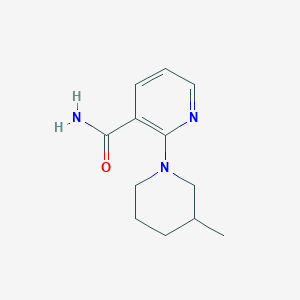
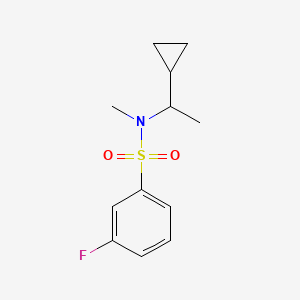
![1-[2-(4-Fluorophenyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7493393.png)
![[2-(4-Fluorophenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7493410.png)
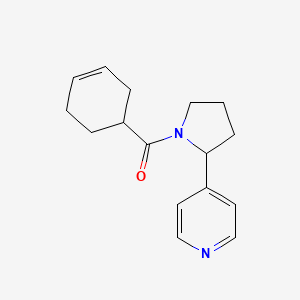
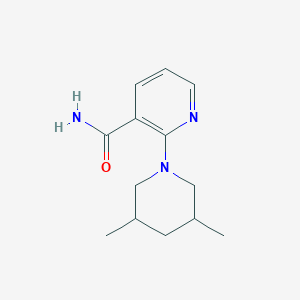


![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)

